molecular formula C21H26FN3O B5646938 (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5646938
M. Wt: 355.4 g/mol
InChI Key: RJBBFGXWUUFPIN-DOTOQJQBSA-N
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Description

The compound (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. Its unique structure, which includes a diazabicyclo[3.2.2]nonane core, a cyclopropylmethyl group, and a fluorinated indole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo[3.2.2]nonane core, the introduction of the cyclopropylmethyl group, and the attachment of the fluorinated indole moiety. Common synthetic routes may involve:

    Formation of the Diazabicyclo[3.2.2]nonane Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Cyclopropylmethyl Group: This can be achieved through alkylation reactions using cyclopropylmethyl halides in the presence of a base.

    Attachment of the Fluorinated Indole Moiety: This step may involve coupling reactions using fluorinated indole derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-6-(cyclopropylmethyl)-3-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-6-(cyclopropylmethyl)-3-[(5-bromo-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-6-(cyclopropylmethyl)-3-[(5-iodo-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific substitution pattern, particularly the presence of the fluorinated indole moiety. This fluorine atom can significantly influence the compound’s biological activity, stability, and overall pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-13-18-8-16(22)5-7-19(18)23-20(13)12-24-10-15-4-6-17(11-24)25(21(15)26)9-14-2-3-14/h5,7-8,14-15,17,23H,2-4,6,9-12H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBFGXWUUFPIN-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)CN3CC4CCC(C3)N(C4=O)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C1C=C(C=C2)F)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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